molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide

Cat. No.: B2709372
CAS No.: 2290823-49-1
M. Wt: 183.251
InChI Key: PEDWOOMALFNLHV-RKDXNWHRSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is a bicyclic amide compound featuring a cyclopentyl ring with a hydroxyl group at the (1R,2R)-stereochemical configuration and a cyclobutane-linked carboxamide group. Its molecular formula is C₁₀H₁₇NO₂ (molecular weight: 183.25 g/mol).

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDWOOMALFNLHV-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide typically involves the following steps:

    Cyclopentyl Ring Formation: The cyclopentyl ring is synthesized through a series of reactions, starting from a suitable precursor.

    Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety, which is attached to the hydroxylated cyclopentyl ring.

Industrial production methods for this compound may involve optimized reaction conditions and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogs

The compound’s structural analogs (Table 1) highlight variations in ring systems, functional groups, and synthesis strategies.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ring System Functional Groups Synthesis Highlights
Target Compound C₁₀H₁₇NO₂ Cyclopentyl + Cyclobutane Hydroxy, carboxamide Not explicitly reported
N-(2-(tert-Butyl)phenyl)-...cyclohexanecarboxamide (6s) C₂₇H₃₄N₂O Cyclohexane tert-Butyl, phenyl, pyridine Optimized for receptor binding
N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-...acetamide C₂₈H₃₀ClNO₂ Cyclopentyl Chlorophenyl, hydroxy, acetamide Crystal structure with O–H⋯O H-bonds
(2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide C₁₉H₂₂N₂O₂ Pyrrolidine Diphenylethyl, hydroxy Commercial synthesis (Santa Cruz Bio.)
(1R,2R)-N-[2-(N'-Benzyl-N'-methylamino)cyclopentyl]acetamide C₁₅H₂₂N₂O Cyclopentyl Benzyl, methylamino, acetamide High-yield LookChem synthesis route
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate C₁₀H₁₉NO₃ Cyclopentyl tert-Butyl carbamate Boc-protected intermediate

Critical Analysis of Structural Differences

Ring Systems
  • Cyclobutane vs.
  • Cyclopentyl vs. Pyrrolidine (Santa Cruz compound) : The cyclopentyl group in the target offers conformational flexibility, while the pyrrolidine ring (a five-membered amine) may enhance hydrogen-bonding capacity .
Functional Groups
  • Hydroxy Group : The (1R,2R)-hydroxy configuration in the target and ’s compound facilitates O–H⋯O hydrogen bonding, which influences crystallinity and solubility .
  • Carboxamide vs. Acetamide : The cyclobutane-carboxamide linkage in the target may exhibit stronger dipole interactions compared to acetamide derivatives (e.g., ) .

Physical and Chemical Properties

Hydrogen Bonding and Crystallinity

’s analog demonstrates O–H⋯O hydrogen bonds in its crystal lattice, forming chain-like structures along the a-axis . If the target compound adopts similar packing, it may exhibit comparable melting points (estimated >150°C) and low solubility in apolar solvents.

Solubility and Reactivity

  • The cyclobutane ring’s strain could increase solubility in polar solvents (e.g., DMSO) relative to cyclohexane-based analogs.
  • The carboxamide group may participate in nucleophilic reactions, contrasting with the acetamide’s lower reactivity in .

Biological Activity

N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.251 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure comprising a cyclobutane ring and a cyclopentane derivative with a hydroxyl group at the 2-position. This configuration is significant for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclopentyl Ring : This is initiated from a suitable precursor through cyclization reactions.
  • Cyclobutanecarboxamide Formation : The final step involves attaching the cyclobutanecarboxamide moiety to the hydroxylated cyclopentyl ring.

These steps require precise control of reaction conditions to ensure high yield and purity of the final product .

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other compounds that target kinases .
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, which is crucial for determining its therapeutic potential and safety profile .

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group and amide moiety enhances its binding affinity and biological activity. Research suggests that it may modulate pathways related to inflammation and cell signaling .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-{(1R,2R)-N-[(2-hydroxycyclohexyl)carbamoyl]}butyrateC12H21NO3Contains cyclohexane instead of cyclobutane
N-(Cyclopentyl)cyclobutanecarboxamideC10H17NO2Lacks hydroxyl substitution
N-(1-Hydroxycyclopentyl)butanamideC10H19NO2Different acyclic structure

These comparisons highlight the unique bicyclic nature of this compound while demonstrating variations that could influence their biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide, considering stereochemical control?

  • Methodology : Use enantioselective synthesis techniques, such as chiral auxiliary-assisted cyclization or asymmetric catalysis, to preserve the (1R,2R) configuration. Cyclobutanecarboxamide derivatives are typically synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation) between cyclobutane carboxylic acids and stereochemically defined amines. For cyclopentanol intermediates, enzymatic resolution or Sharpless asymmetric dihydroxylation may be employed to achieve high enantiomeric excess .
  • Key Considerations : Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical fidelity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Bruker SMART CCD detectors) with Flack parameters .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial arrangement of substituents .
    • Example : A similar cyclopentane derivative showed distinct NOE correlations between hydroxy and adjacent protons, confirming the trans-diol configuration .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (O–H, ~3200–3500 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C10_{10}H17_{17}NO2_2) with <2 ppm error .
  • 13C NMR^{13}\text{C NMR} : Assign cyclobutane and cyclopentyl carbons via DEPT-135 or HSQC experiments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed hydrogen bonding networks?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize the molecular geometry and compare with X-ray crystallographic data.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) observed in the crystal lattice .
    • Case Study : A cyclopentyl carboxamide exhibited a 0.06 Å deviation between calculated and experimental O–H bond lengths, attributed to crystal packing effects .

Q. What strategies address discrepancies in biological activity data across different assays?

  • Methodology :

  • Dose-response standardization : Use a common assay platform (e.g., fluorescence polarization vs. SPR) to minimize variability.
  • Conformational analysis : Employ molecular dynamics simulations (e.g., AMBER) to assess flexibility of the cyclopentyl-hydroxy group, which may influence target binding .
    • Example : Variability in IC50_{50} values for a related cyclobutane derivative was linked to protonation state differences in assay buffers .

Q. How does the cyclopentyl-hydroxy group influence the compound’s solubility and crystallinity?

  • Methodology :

  • Solubility testing : Measure logP values using shake-flask methods with octanol/water partitioning.
  • Thermal analysis : Perform DSC/TGA to correlate melting points with hydrogen bonding strength (e.g., cyclopentyl-OH forms stronger intramolecular H-bonds than acyclic analogs) .
    • Data Table :
PropertyValue (This Compound)Cyclohexane Analog
LogP (predicted)1.2 ± 0.32.1 ± 0.4
Melting Point (°C)145–14898–102
Aqueous Solubility (mg/mL)12.53.8

Experimental Design & Data Analysis

Q. What crystallization conditions yield high-quality single crystals for X-ray studies?

  • Methodology :

  • Use solvent diffusion (e.g., hexane/ethyl acetate) at 4°C to slow nucleation.
  • Additives like dioxane or DMSO can stabilize H-bonding networks.
    • Case Study : Crystals of a related cyclopentane carboxamide grew in P21_121_121_1 space group with Z = 4, requiring 7 days for optimal size .

Q. How to mitigate degradation during long-term storage?

  • Methodology :

  • Store under inert gas (N2_2/Ar) at −20°C in amber vials.
  • Add stabilizers (e.g., BHT at 0.01% w/w) to prevent oxidation of the hydroxy group .

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